[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

Catalog No.
S12182147
CAS No.
M.F
C12H23N3
M. Wt
209.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

Product Name

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]hexan-1-amine

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

InChI

InChI=1S/C12H23N3/c1-4-5-6-7-8-13-9-12-10-14-15(3)11(12)2/h10,13H,4-9H2,1-3H3

InChI Key

FXACPQJZKWEWOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=C(N(N=C1)C)C

The compound (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole derivative characterized by the presence of a hexyl amine group attached to a 1,5-dimethyl-1H-pyrazole moiety. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features. The pyrazole ring is known for its diverse biological activities, making derivatives like this one of interest in medicinal chemistry.

The chemical reactivity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be explored through various reactions typical of amines and pyrazoles:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The presence of the pyrazole ring enables condensation reactions with aldehydes or ketones, potentially forming imines or other nitrogen-containing heterocycles.
  • Electrophilic Aromatic Substitution: The dimethyl substitution on the pyrazole may influence its reactivity towards electrophiles, leading to further functionalization.

The biological activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is primarily attributed to the pyrazole moiety. Compounds containing pyrazole rings have been documented to exhibit:

  • Anti-inflammatory Properties: Some pyrazole derivatives show promise as anti-inflammatory agents.
  • Antimicrobial Activity: Studies have indicated that certain pyrazole compounds possess antimicrobial properties against various pathogens.
  • Anticancer Potential: Research suggests that pyrazoles can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be achieved through several methods:

  • Alkylation of Pyrazole:
    • Starting with 1,5-dimethylpyrazole, an alkylation reaction with hexyl bromide or a similar alkyl halide can yield the desired compound.
    • Reaction conditions typically involve a base such as potassium carbonate in an organic solvent like dimethylformamide.
  • Amine Coupling:
    • The hexyl amine can be reacted with an appropriate intermediate derived from 1,5-dimethylpyrazole under acidic conditions to form the final product.
  • Multistep Synthesis:
    • A more complex synthesis may involve multiple steps, including the formation of intermediates that are subsequently modified to introduce the hexyl amine group.

The applications of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine are diverse and include:

  • Pharmaceuticals: Its potential as an anti-inflammatory or antimicrobial agent positions it favorably for drug development.
  • Agrochemicals: The compound may serve as a pesticide or herbicide due to its biological activity against pests.
  • Research Reagents: It can be used in biochemical assays and studies related to nitrogen-containing heterocycles.

Interaction studies involving (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine often focus on its binding affinity and activity against specific biological targets:

  • Receptor Binding Assays: Evaluating how well the compound binds to receptors involved in inflammation or infection pathways.
  • Enzyme Inhibition Studies: Investigating whether it inhibits enzymes linked to disease processes, such as cyclooxygenases or kinases.

Several compounds share structural similarities with (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazoleSingle methyl group on the pyrazole ringAnti-inflammatory
3-HexylpyrazoleHexyl group at position 3 on the pyrazoleAnticancer
4-AminoantipyrineAmino group at position 4 on a similar pyrazoleAnalgesic and antipyretic
5-MethylpyrazoloneMethyl substitution at position 5Antimicrobial

Uniqueness

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine stands out due to its specific combination of a dimethyl substitution pattern and a hexyl amine side chain. This unique structure may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved efficacy in biological applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.189197746 g/mol

Monoisotopic Mass

209.189197746 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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